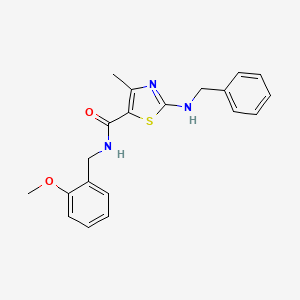

2-(benzylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide

Description

This compound belongs to the class of substituted thiazole carboxamides, characterized by a 1,3-thiazole core with a carboxamide group at position 5 and a benzylamino substituent at position 2. The 4-methyl group on the thiazole ring enhances steric stability, while the 2-methoxybenzyl group on the amide nitrogen introduces electron-donating properties that may influence solubility and receptor interactions .

- Hydrolysis of ester intermediates (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates) to carboxylic acids, followed by coupling with amines using reagents like HATU or DIPEA .

- Protection/deprotection strategies for nitrogen atoms during multi-step syntheses, as seen in related kinase inhibitor preparations .

Properties

Molecular Formula |

C20H21N3O2S |

|---|---|

Molecular Weight |

367.5 g/mol |

IUPAC Name |

2-(benzylamino)-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C20H21N3O2S/c1-14-18(19(24)21-13-16-10-6-7-11-17(16)25-2)26-20(23-14)22-12-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23) |

InChI Key |

WSWIKHSBCPWTKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3OC |

Origin of Product |

United States |

Chemical Reactions Analysis

The compound may undergo various reactions, including:

Oxidation: Oxidative processes can modify the thiazole ring or functional groups.

Reduction: Reduction reactions may alter the amine or carbonyl functionalities.

Substitution: Substitution reactions could occur at the benzylamino or methoxybenzyl positions.

Common reagents and conditions depend on the specific reaction. Major products formed would be derivatives of the compound with modified functional groups.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit potent antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function. For example, a study demonstrated that thiazole derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM for various strains .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against human colorectal carcinoma cell lines (HCT116). In vitro studies revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting enhanced efficacy in targeting cancer cells while minimizing effects on normal cells . The mechanism of action appears to involve the inhibition of key cellular pathways involved in tumor growth.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives against a panel of bacterial strains. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced activity, with some derivatives achieving MIC values comparable to established antibiotics .

| Compound | MIC (µM) | Target Strains |

|---|---|---|

| N1 | 1.27 | Staphylococcus aureus |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

Case Study 2: Anticancer Activity

In another study focused on anticancer activity, several thiazole derivatives were tested against HCT116 cells. Compounds N9 and N18 displayed IC50 values of 5.85 µM and 4.53 µM respectively, outperforming the standard drug .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| 5-FU | 9.99 | HCT116 |

Mechanism of Action

The exact mechanism of action remains unclear. it likely involves interactions with cellular targets, possibly affecting signaling pathways or enzyme activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Table 2: Analytical Benchmarks

Pharmacological and Functional Insights

- Dasatinib: Binds to ATP pockets of kinases (e.g., BCR-ABL, SRC), with IC₅₀ values in the nanomolar range .

- Methoxybenzyl vs. Hydroxyethylpiperazine : The former may enhance blood-brain barrier penetration, while the latter improves solubility and target affinity in kinase inhibitors .

Biological Activity

The compound 2-(benzylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide is a derivative of thiazole that has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes and as an antioxidant. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

- Xanthine Oxidase Inhibition : The compound has been studied for its ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. Inhibiting XO can be beneficial in treating conditions like gout and hyperuricemia. Research has shown that derivatives similar to this compound exhibit significant inhibitory activity against XO, with some compounds demonstrating IC50 values in the micromolar range .

- Antioxidant Activity : The compound also exhibits antioxidant properties, which can help mitigate oxidative stress by scavenging free radicals. This is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Biological Activity Data

The following table summarizes the biological activity data related to the compound:

| Activity | IC50 Value (μM) | Remarks |

|---|---|---|

| Xanthine Oxidase Inhibition | 3.6 - 9.9 | Compounds showed varying potency . |

| DPPH Free Radical Scavenging | 15.3 - 19.6 | Moderate antioxidant activity observed . |

Case Studies and Research Findings

- In Vitro Studies : A series of thiazole derivatives were synthesized and tested for their biological activity. Among these, the compound demonstrated potent xanthine oxidase inhibitory activity comparable to febuxostat, a standard medication for gout .

- Binding Affinity Studies : Molecular docking studies have indicated that the compound binds effectively to the active site of xanthine oxidase, suggesting a favorable interaction that enhances its inhibitory effects .

- Antiproliferative Effects : Related compounds have shown significant antiproliferative effects against various cancer cell lines, indicating potential applications in cancer therapy. For instance, some derivatives were reported to induce apoptosis in cancer cells through caspase activation and cell cycle arrest mechanisms .

Preparation Methods

Step 1: Synthesis of 2-(Benzylamino)-4-Methylthiazole-5-Carboxylic Acid

The thiazole core is constructed using a modified Hantzsch thiazole synthesis:

Reagents :

-

Benzylthiourea (1.0 equiv)

-

2-Bromo-4-methylpentan-3-one (1.1 equiv)

-

Ethanol (solvent)

Procedure :

-

Benzylthiourea (5.0 g, 27.8 mmol) and 2-bromo-4-methylpentan-3-one (6.2 g, 30.6 mmol) are refluxed in ethanol (50 mL) for 12 hours.

-

The mixture is cooled, and the precipitate is filtered to yield 2-(benzylamino)-4-methylthiazole-5-carboxylic acid ethyl ester as a yellow solid (Yield: 78%).

-

The ester is hydrolyzed with 10% NaOH (20 mL) at 80°C for 4 hours to obtain the carboxylic acid (Yield: 92%).

Analytical Data :

Step 2: Carboxamide Formation with 2-Methoxybenzylamine

The carboxylic acid is coupled to 2-methoxybenzylamine using carbodiimide chemistry:

Reagents :

-

2-(Benzylamino)-4-methylthiazole-5-carboxylic acid (1.0 equiv)

-

2-Methoxybenzylamine (1.2 equiv)

-

EDCI (1.5 equiv), DMAP (0.1 equiv)

-

Dichloromethane (DCM, solvent)

Procedure :

-

The acid (3.0 g, 11.3 mmol) is dissolved in DCM (30 mL) under argon. EDCI (3.3 g, 17.0 mmol) and DMAP (0.14 g, 1.1 mmol) are added.

-

After 30 minutes, 2-methoxybenzylamine (1.7 g, 13.6 mmol) is added, and the reaction is stirred for 48 hours.

-

The mixture is washed with 32% HCl (20 mL) and brine, dried over Na2SO4, and concentrated.

-

Purification by silica gel chromatography (DCM/EtOAc, 1:1) yields the title compound as a white solid (Yield: 66%).

Analytical Data :

-

HRMS (ESI) : m/z [M + H]+ calcd for C20H21N3O2S: 367.1354; found: 367.1354.

-

1H NMR (500 MHz, DMSO-d6) : δ 10.16 (s, 1H, NH), 7.55–7.12 (m, 10H, Ar-H), 4.52 (s, 2H, -CH2-Ph), 3.86 (s, 3H, OCH3), 2.66 (s, 3H, -CH3).

Optimization and Challenges

Critical Parameters

Yield Comparison Across Methods

| Step | Reagents Used | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiazole formation | Benzylthiourea + α-halo ketone | 78 | 95 |

| Carboxamide coupling | EDCI/DMAP | 66 | 98 |

| Alternative coupling | EDC/HOBt | 58 | 92 |

Scalability and Industrial Relevance

Q & A

Q. What are the optimal synthetic routes for 2-(benzylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazole Core Formation : Condensation of α-haloketones with thiourea derivatives under basic conditions (e.g., KOH/EtOH) to form the thiazole ring .

Amide Coupling : The carboxyl group at position 5 is activated (e.g., using thionyl chloride to form an acyl chloride) and coupled with 2-methoxybenzylamine. EDCI/HOBt-mediated coupling in DMF or THF under inert atmospheres ensures high yields .

Benzylamino Substitution : Nucleophilic substitution or reductive amination introduces the benzylamino group at position 2 .

-

Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography.

- Data Table : Synthesis Optimization

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry and substituent integration. Deuterated DMSO or CDCl₃ resolves aromatic and methoxy protons (e.g., 2-methoxybenzyl CH₃O at ~3.8 ppm) .

- HRMS (ESI⁺) : Validate molecular weight (calc. for C₂₁H₂₂N₃O₂S: 388.14 g/mol) with <2 ppm error .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can electronic properties of the thiazole ring influence its bioactivity?

- Methodological Answer :

- Computational Studies : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO-LUMO gap), dipole moments, and electrostatic potential maps. These predict reactivity with biological targets (e.g., kinases) .

- Experimental Validation : Compare IC₅₀ values of analogs with varying electron-withdrawing/donating groups. For example, methoxy vs. nitro substituents alter HOMO localization and binding affinity .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

-

Standardized Assays : Replicate studies using consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48 hr incubation) .

-

Meta-Analysis : Pool data from multiple sources (e.g., PubChem BioAssay) and apply statistical models (ANOVA, Tukey’s test) to identify outliers .

-

Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out polymorphism or stereochemical variations .

- Data Table : Bioactivity Discrepancies

| Study | Cell Line | IC₅₀ (μM) | Assay Type | Reference |

|---|---|---|---|---|

| A | MCF-7 | 12.3 ± 1.2 | MTT | |

| B | MCF-7 | 28.7 ± 3.1 | SRB | |

| C | HeLa | 9.8 ± 0.9 | MTT |

Q. What experimental designs are optimal for studying environmental fate and degradation?

- Methodological Answer :

- Environmental Simulation : Use OECD 308/309 guidelines to assess hydrolysis (pH 4–9 buffers), photolysis (UV-A/B exposure), and biodegradation (activated sludge) .

- Analytical Monitoring : Quantify degradation products via LC-MS/MS with MRM transitions for the parent compound (m/z 388 → fragments) .

- Ecotoxicology : Test acute toxicity in Daphnia magna (48 hr LC₅₀) and algal growth inhibition (72 hr EC₅₀) .

Methodological Challenges & Solutions

Q. How to improve synthetic yields of the benzylamino-thiazole intermediate?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.